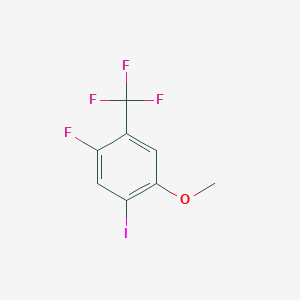
1-Fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5F4IO This compound is characterized by the presence of fluorine, iodine, methoxy, and trifluoromethyl groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Halogenation: Introduction of fluorine and iodine atoms to the benzene ring through halogenation reactions.
Methoxylation: Introduction of the methoxy group (-OCH3) using methanol and a suitable catalyst.
Trifluoromethylation: Introduction of the trifluoromethyl group (-CF3) using reagents like trifluoromethyl iodide (CF3I) and a catalyst.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using advanced catalytic systems and reaction conditions .
Análisis De Reacciones Químicas
1-Fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic and electrophilic substitution reactions due to the presence of halogens and other functional groups.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the halogen atoms.
Coupling Reactions: The iodine atom makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts .
Aplicaciones Científicas De Investigación
1-Fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of electronegative fluorine and iodine atoms, along with the methoxy and trifluoromethyl groups, allows it to participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to its observed effects .
Comparación Con Compuestos Similares
1-Fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene can be compared with similar compounds such as:
- 1-Fluoro-4-iodo-5-methoxy-2-(trifluoromethyl)benzene
- 1-Fluoro-5-iodo-2-methoxy-4-(trifluoromethyl)benzene
- 4-Iodobenzotrifluoride
These compounds share similar structural features but differ in the position of functional groups, which can influence their chemical reactivity and applications .
Propiedades
Fórmula molecular |
C8H5F4IO |
|---|---|
Peso molecular |
320.02 g/mol |
Nombre IUPAC |
1-fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5F4IO/c1-14-7-2-4(8(10,11)12)5(9)3-6(7)13/h2-3H,1H3 |
Clave InChI |
BCSZBWNDBLTOCS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C(F)(F)F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-onehydrochloride,trans](/img/structure/B13582137.png)
![rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea](/img/structure/B13582140.png)

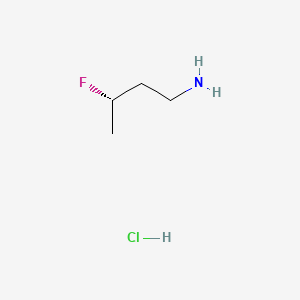

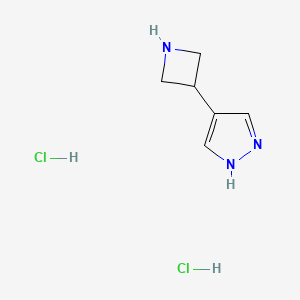
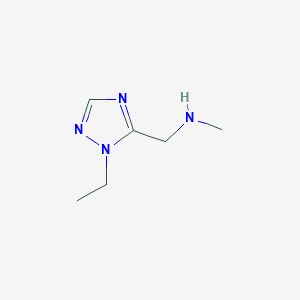
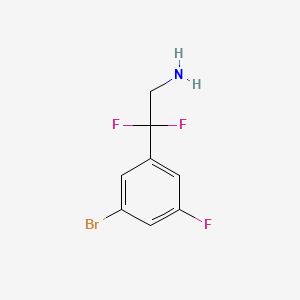
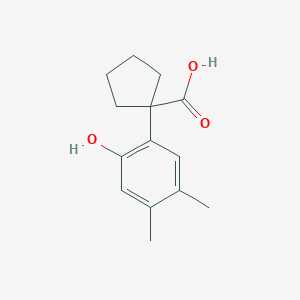

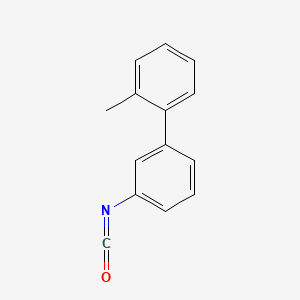
![4-(4-Methyl-1-piperazinyl)benzofuro[3,2-d]pyrimidine](/img/structure/B13582213.png)
![3-[2-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13582220.png)
